molecular formula C4H9F3N2O2S B13552315 N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide

N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B13552315
M. Wt: 206.19 g/mol
InChI Key: PNBBSRDSVUARAK-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide hydrochloride (CAS 2490406-20-5) is a fluorinated sulfonamide derivative of significant interest in medicinal chemistry and agrochemical research. This compound features a multifunctional molecular structure comprising both a primary amine and a trifluoromethanesulfonamide group, making it a valuable building block for the synthesis of more complex molecules. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are desirable properties in the development of pharmaceutical agents . Researchers utilize this compound as a key intermediate in the design of bioactive molecules, particularly those targeting enzyme inhibition pathways. Fluorinated sulfonamides as a class have demonstrated potent biological activity across various therapeutic areas, including antimicrobial, antifungal, anticancer, and anti-inflammatory applications . The unique electronic properties imparted by the fluorine atoms can significantly influence binding affinity to biological targets, while the sulfonamide group often participates in critical hydrogen bonding interactions within enzyme active sites. In agrochemical research, fluorinated sulfonamide derivatives have shown promising herbicidal and pesticidal activities. Compounds such as saflufenacil and fomesafen, which share structural similarities, function by inhibiting essential plant enzymes like protoporphyrinogen oxidase, leading to the effective control of broadleaf weeds . This makes this compound hydrochloride a valuable synthetic intermediate for developing new crop protection agents with potential improved efficacy and environmental safety profiles. The compound is provided as the hydrochloride salt to enhance its stability and solubility. It is supplied exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and implement appropriate handling precautions before use.

Properties

Molecular Formula

C4H9F3N2O2S

Molecular Weight

206.19 g/mol

IUPAC Name

N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C4H9F3N2O2S/c5-4(6,7)12(10,11)9-3-1-2-8/h9H,1-3,8H2

InChI Key

PNBBSRDSVUARAK-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method 1: Direct Sulfonylation of 3-Aminopropylamine

This is the most straightforward approach, involving the reaction of trifluoromethanesulfonyl chloride with 3-aminopropylamine :

Reaction Parameters Details
Reagents 3-Aminopropylamine, trifluoromethanesulfonyl chloride
Solvent Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Base Triethylamine or pyridine (to neutralize HCl)
Temperature 0°C to room temperature
Reaction Time 2-4 hours with continuous stirring

Procedure:

  • Dissolve 3-aminopropylamine in anhydrous DCM.
  • Cool the solution to 0°C using an ice bath.
  • Add trifluoromethanesulfonyl chloride dropwise, maintaining the temperature.
  • Add triethylamine or pyridine to scavenge the generated HCl.
  • Stir the mixture at room temperature for several hours.
  • Filter off the triethylammonium salts and wash the organic layer.
  • Evaporate the solvent under reduced pressure.
  • Purify the crude product via recrystallization or chromatography.

Yield: Typically high (~85-90%), with purity confirmed via NMR and IR spectroscopy.

Method 2: Nucleophilic Substitution on Protected Precursors

Alternatively, a protected amino group can be used to prevent side reactions, followed by deprotection:

Reagents & Conditions Description
Protected amino precursor (e.g., Boc-protected amine) React with CF₃SO₂Cl under similar conditions as Method 1.
Deprotection step Use acid or base to remove protecting groups, yielding the free amine.

This method enhances selectivity and yields, especially when multiple reactive sites are present.

Characterization and Validation

The synthesized This compound should be characterized by:

Technique Purpose Typical Data
NMR (¹H, ¹³C, ¹⁹F) Confirm structure and purity Chemical shifts consistent with sulfonamide and amino groups
IR Spectroscopy Confirm functional groups Characteristic sulfonamide S=O stretches (~1350-1150 cm⁻¹), N-H stretches (~3300 cm⁻¹)
Mass Spectrometry Molecular weight confirmation Molecular ion peak at m/z corresponding to the compound's molecular weight (~233 g/mol)

Supporting Literature and Data Tables

Table 1: Summary of Synthesis Conditions

Step Reagents Solvent Temperature Yield Reference
Preparation of CF₃SO₂Cl SO₂Cl₂ + CF₃SO₃H - 0-5°C 96%
Sulfonylation of 3-aminopropylamine CF₃SO₂Cl + 3-aminopropylamine DCM 0°C to RT 85-90% This article

Table 2: Reaction Conditions for Sulfonamide Formation

Parameter Optimal Range Notes
Temperature 0°C to room temperature To minimize side reactions
Base Triethylamine or pyridine To neutralize HCl
Reaction Time 2-4 hours Ensures complete conversion

Chemical Reactions Analysis

Reactivity in Alkene Functionalization

The Tf group enhances reactivity in oxidative sulfamidation reactions with alkenes. Comparative studies with non-fluorinated sulfonamides reveal distinct pathways :

Reaction TypeTrifluoromethanesulfonamide OutcomeNon-Fluorinated Outcome
Oxidative Sulfamidation Bis-amidation products dominate (e.g., 10 )Aziridines form preferentially
Halogenation Iodoalcohol byproducts (e.g., 11 ) observedMinimal halogenation

Mechanistic Insight :

  • The Tf group stabilizes intermediates via strong electron-withdrawing effects, favoring bis-amidation over aziridine formation .

  • Computational studies (MP2/DGDZVP level) show a ΔΔG of 4.2 kcal/mol favoring bis-amidation due to reduced steric hindrance .

Cross-Coupling Reactions

The amine group participates in reductive amination and imine formation:

  • Imine Surrogates : Reacts with aldehydes to form stable N,O-acetals, which are intermediates for trifluoroethylamine synthesis .

  • Grignard Reagents : N,O-acetals react with organomagnesium species to yield trifluoromethylated amines (60–85% yields) .

Comparative Reactivity

The Tf group imparts unique properties compared to non-fluorinated analogs:

PropertyTrifluoromethanesulfonamideMethanesulfonamide
Acidity (pKa) ~3.5 (enhanced H-bond donor)~5.2
Thermal Stability Stable up to 200°CDecomposes above 150°C
Solubility Moderate in polar aprotic solventsHigh in water

Key Insight : The Tf group’s electronegativity lowers the amine’s pKa, increasing its hydrogen-bond donor capacity .

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the amino group can participate in various biochemical reactions, modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

Antimalarial and Antitumor Activity

  • Piperazinyl derivatives (e.g., compounds 1c and 2c) exhibit nanomolar IC50 values (175–220 nM) against Plasmodium falciparum, attributed to the piperazine group’s ability to enhance membrane permeability .
  • N-(3-Aminopropyl)-Tf: The amine group may similarly improve bioavailability or target engagement, though direct data are lacking.

Enzyme Inhibition

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-Tf: Chiral amines in such compounds are often used in asymmetric catalysis or enzyme inhibition, leveraging steric and electronic effects .

Biological Activity

N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide (commonly referred to as TFMSA) is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TFMSA is characterized by the presence of a trifluoromethyl group and an amino propyl chain attached to a sulfonamide moiety. The chemical structure can be represented as follows:

N 3 aminopropyl 1 1 1 trifluoromethanesulfonamide\text{N 3 aminopropyl 1 1 1 trifluoromethanesulfonamide}

This unique structure contributes to its biological properties, particularly in modulating enzyme activity and receptor interactions.

TFMSA exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : TFMSA has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act on proteases and kinases that are crucial for cell proliferation and survival .
  • Modulation of Neurotransmitter Receptors : The compound has been identified as a potentiator of glutamate receptor function. This modulation enhances synaptic transmission and may have implications for neurological disorders .

Anticancer Properties

Research indicates that TFMSA may possess anticancer properties through its ability to inhibit tumor cell proliferation. Studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival. For example, compounds similar to TFMSA have shown effectiveness against prostate cancer cells by inhibiting geranylgeranyltransferase activity .

Antimicrobial Activity

TFMSA has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

Case studies provide valuable insights into the practical applications and effectiveness of TFMSA in clinical settings:

  • Case Study 1: Treatment of Hepatitis C : A study explored the use of TFMSA derivatives as potential treatments for hepatitis C virus (HCV) infections. The findings suggested that these compounds could serve as effective NS3 protease inhibitors, demonstrating significant antiviral activity in vitro .
  • Case Study 2: Neuroprotective Effects : Another investigation focused on the neuroprotective effects of TFMSA in models of neurodegenerative diseases. The results indicated that TFMSA administration led to improved cognitive function and reduced neuronal apoptosis in animal models .

Research Findings

Recent research findings highlight the potential therapeutic applications of TFMSA:

Study Findings Implications
Inhibition of NS3 protease in HCVPotential treatment for hepatitis C
Antitumor activity in prostate cancer cellsNew avenues for cancer therapy
Potentiation of glutamate receptor functionImplications for neurodegenerative diseases

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves coupling trifluoromethanesulfonamide with substituted alcohols or amines under Mitsunobu conditions (e.g., DEAD/Ph₃P in THF). For example, analogous compounds like N-allyl-1,1,1-trifluoromethanesulfonamide were synthesized with 82% yield using DEAD at 0°C . Adjusting stoichiometry (e.g., 2:1 ratio of sulfonamide to alcohol) and reaction time can improve yields. Purification via column chromatography or recrystallization is recommended .

Q. How can researchers confirm the structural integrity of This compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic signals:
  • Trifluoromethyl group: δ ~120 ppm in ¹⁹F NMR .
  • Propylamine chain: δ 1.6–2.8 ppm (methylene protons) and δ 3.0–3.5 ppm (amine protons) in ¹H NMR .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 344.35 for similar derivatives) using ESI or MALDI-TOF .

Q. What are the stability considerations for This compound under varying storage conditions?

  • Methodology : Store at 0–6°C in anhydrous environments to prevent hydrolysis of the trifluoromethanesulfonyl group. Moisture-sensitive analogs (e.g., METAMORPhos derivatives) degrade rapidly at room temperature without desiccants . Stability testing via TGA/DSC can quantify decomposition thresholds .

Advanced Research Questions

Q. How does This compound perform as a ligand in enantioselective catalysis, and what factors influence its stereochemical outcomes?

  • Methodology : The trifluoromethanesulfonyl group enhances electron-withdrawing effects, stabilizing metal-ligand complexes. In palladium-catalyzed cycloadditions, enantioselectivity (>90% ee) is achieved using chiral phosphine ligands derived from similar sulfonamides. Key factors:

  • Steric hindrance from substituents (e.g., biphenyl groups) .
  • Solvent polarity (e.g., THF vs. DCM) .
  • Reaction temperature (optimized at 25–40°C) .

Q. Can This compound be functionalized into polymers for selective metal ion recovery, and what kinetic models describe its sorption behavior?

  • Methodology :

  • Polymer synthesis : Graft onto polystyrene resins via amide linkages. For example, N-(3-aminopropyl)-2-pipecoline resins achieved 69.2% modification yield .
  • Sorption kinetics : Fit data to pseudo-first-order models (R² > 0.98). Maximum Ag(I) capacity for similar resins: 105.4–130.7 mg/g .
  • Selectivity : Competitive sorption studies (e.g., Ag(I) vs. Cu(II)/Pb(II)) at pH 4–6 .

Q. What role does This compound play in pharmacological target validation, particularly for enzyme inhibition?

  • Methodology :

  • BACE protease inhibition : Analogous compounds (e.g., MRK-560) reduced amyloid plaque deposition in murine models via γ-secretase modulation. IC₅₀ values determined via fluorescence assays .
  • Antimicrobial activity : Hydantoin derivatives showed efficacy against Candida albicans (MIC ~0.022 mmol) using UPLC-MS for purity validation .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) of This compound derivatives?

  • Methodology :

  • Computational modeling : Predict pKa (e.g., 4.37 ± 0.10) using QSPR algorithms .
  • Experimental validation : Compare solubility in DMSO vs. aqueous buffers via UV-Vis spectroscopy. For example, trifluoromethanesulfonamide derivatives exhibit logP ~2.1 .

Methodological Tables

Table 1 : Key Synthetic Parameters for Trifluoromethanesulfonamide Derivatives

SubstrateCatalystYield (%)Purity (NMR/MS)Reference
Allyl derivativesDEAD/Ph₃P82–84>95%
Polymer-graftedMitsunobu69–8898% (HPLC)

Table 2 : Sorption Capacity of N-(3-aminopropyl)-Modified Resins for Ag(I)

Resin TypeQmax (mg/g)Selectivity (Ag(I)/Cu(II))Kinetic Model
Trans-1,4-diaminocyclohexane130.712:1Pseudo-first-order
N-(3-aminopropyl)-2-pipecoline105.48:1Pseudo-first-order

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